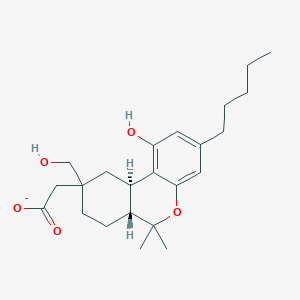

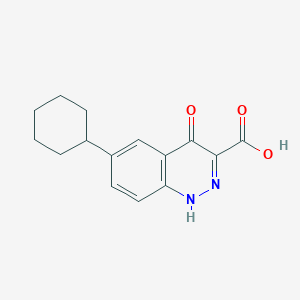

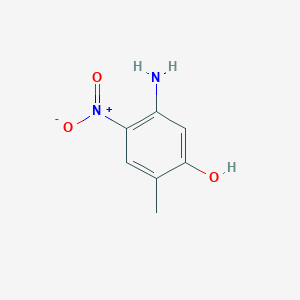

![molecular formula C7H5NO2S B3263237 Thieno[2,3-b]pyridine 1,1-dioxide CAS No. 37049-39-1](/img/structure/B3263237.png)

Thieno[2,3-b]pyridine 1,1-dioxide

Übersicht

Beschreibung

Thieno[2,3-b]pyridine 1,1-dioxide is a heterocyclic compound with a fused pyridine and thiophene ring system. It exhibits diverse pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral properties . Additionally, it has been investigated as a Pim-1 kinase inhibitor and a multidrug resistance modulator .

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of thieno[2,3-b]pyridine derivatives. Notably, one common strategy involves using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials or key intermediates . For instance, Dyachenko et al. reported a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from specific compounds through a 3-cyanopyridine-2-thiolate intermediate .

Wissenschaftliche Forschungsanwendungen

1. Synthetic Utility in Organic Chemistry

- Thieno[2,3-b]pyridine derivatives have been studied for their role in the synthesis of various organic compounds. For instance, Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery research (Lucas et al., 2015).

- Additionally, Cekavicus et al. (2008) investigated benzo[b]thiophen-3(2H)-one 1,1-dioxide, a related compound, for the synthesis of new heterocyclic systems, demonstrating its versatility in organic synthesis (Cekavicus et al., 2008).

2. Application in Drug Discovery

- Thieno[2,3-b]pyridines have been explored for their antiproliferative properties. Zafar et al. (2018) investigated strategies to improve the aqueous solubility of these compounds for clinical applications, particularly in cancer treatment (Zafar et al., 2018).

- Another study by Haverkate et al. (2021) focused on generating analogues of thieno[2,3-b]pyridine with improved solubility while retaining potent anti-proliferative actions, highlighting its potential in cancer therapy (Haverkate et al., 2021).

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine 1,1-dioxide is a potent class of antiproliferative agents . The reported targets of this compound include the copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, the colchicine binding site in tubulin, adenosine A2A receptor, and phospholipase C-δ1 . These targets play crucial roles in various cellular processes, including DNA repair, cell division, signal transduction, and inflammation.

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, it inhibits the activity of tyrosyl DNA phosphodiesterase 1, an enzyme involved in the repair of DNA damage . It also modulates the activity of the adenosine A2A receptor, a G-protein coupled receptor involved in various cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell proliferation and survival. By inhibiting tyrosyl DNA phosphodiesterase 1, it disrupts the DNA repair mechanism, leading to cell death . By modulating the adenosine A2A receptor, it can influence various signaling pathways, potentially leading to changes in cell behavior .

Pharmacokinetics

One of the main issues encountered for their clinical application is their low water solubility . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is primarily the inhibition of cell proliferation. This is observed as growth restriction, rounding and blebbing of the plasma membrane, an increase in the G2/M phase population in the cell cycle, and a decrease in motility in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low water solubility could limit its effectiveness in aqueous environments . Strategies such as loading the compound into a polymer matrix for water solubilisation have been explored to overcome this limitation .

Biochemische Analyse

Biochemical Properties

Thieno[2,3-b]pyridine 1,1-dioxide derivatives have been synthesized as Pim-1 kinase inhibitors . Pim-1 kinase is a constitutively active serine/threonine kinase involved in many biological processes such as cell survival, proliferation, differentiation, migration, metabolism, and apoptosis .

Cellular Effects

This compound derivatives have shown cytotoxic activity on various cell lines . For instance, one derivative was found to be a potent cytotoxic agent on almost all the cell lines tested .

Molecular Mechanism

The mechanism of action of this compound involves direct phosphorylation of BCL-2-associated agonist of cell death (BAD), thereby acting as oncogenic survival factors . Overexpression of pim-1 and pim-2 were reported in hematologic cancers such as acute myeloid leukemia (AML), murine leukemia and lymphoma as well as solid cancers such as colon, bladder, stomach, pancreas, and prostate cancers .

Eigenschaften

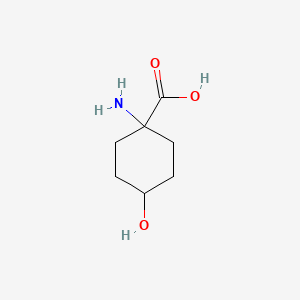

IUPAC Name |

thieno[2,3-b]pyridine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-11(10)5-3-6-2-1-4-8-7(6)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQZDWTZLUNKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)S(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.